molecular formula C83H136N18O19 B12382019 DB21, Galectin-1 Antagonist

DB21, Galectin-1 Antagonist

Cat. No.: B12382019
M. Wt: 1690.1 g/mol
InChI Key: UHQNWDPLPFFABA-LENZRKJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DB21, Galectin-1 Antagonist, is a dibenzofuran conjugated peptidomimetic (13-mer) that acts as an allosteric inhibitor of galectin-1 binding to cell surface glycans. This compound has shown significant potential in reducing the proliferation of endothelial cells and decreasing vessel density in murine tumor models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DB21, Galectin-1 Antagonist, involves the conjugation of dibenzofuran with a peptidomimetic sequence. The specific sequence used is SVQNvaKL-[DBF]-IIVKLNA. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The dibenzofuran moiety is introduced through a coupling reaction with the peptide sequence .

Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: DB21, Galectin-1 Antagonist, primarily undergoes substitution reactions due to the presence of reactive functional groups in the peptidomimetic sequence. The dibenzofuran moiety can also participate in electrophilic aromatic substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while electrophilic aromatic substitution can introduce various substituents onto the dibenzofuran ring .

Scientific Research Applications

DB21, Galectin-1 Antagonist, has a wide range of scientific research applications:

Mechanism of Action

DB21, Galectin-1 Antagonist, exerts its effects by binding allosterically to galectin-1, a protein involved in cell-cell and cell-matrix interactions. By inhibiting the binding of galectin-1 to cell surface glycans, DB21 disrupts the signaling pathways that promote cell proliferation and angiogenesis. This leads to reduced endothelial cell proliferation and decreased vessel density in tumors .

Comparison with Similar Compounds

  • Integrin αvβ3 Antagonist, P11
  • Survivin Antagonist, S12
  • Anti-Galectin-4 Antibody

Comparison: While other compounds like Integrin αvβ3 Antagonist, P11, and Survivin Antagonist, S12, target different proteins and pathways, DB21, Galectin-1 Antagonist, is unique in its specific inhibition of galectin-1. This specificity makes it particularly valuable for studying the role of galectin-1 in cancer and other diseases .

Properties

Molecular Formula

C83H136N18O19

Molecular Weight

1690.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[3-[6-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]ethyl]dibenzofuran-4-yl]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoic acid

InChI

InChI=1S/C83H136N18O19/c1-15-24-55(91-76(111)58(32-33-62(87)103)94-79(114)65(45(8)9)99-71(106)54(86)42-102)73(108)92-56(29-18-20-36-84)74(109)95-59(39-43(4)5)72(107)89-38-35-51-26-23-28-53-52-27-22-25-50(69(52)120-70(51)53)31-34-64(105)98-67(47(12)16-2)81(116)101-68(48(13)17-3)82(117)100-66(46(10)11)80(115)93-57(30-19-21-37-85)75(110)96-60(40-44(6)7)78(113)97-61(41-63(88)104)77(112)90-49(14)83(118)119/h22-23,25-28,43-49,54-61,65-68,102H,15-21,24,29-42,84-86H2,1-14H3,(H2,87,103)(H2,88,104)(H,89,107)(H,90,112)(H,91,111)(H,92,108)(H,93,115)(H,94,114)(H,95,109)(H,96,110)(H,97,113)(H,98,105)(H,99,106)(H,100,117)(H,101,116)(H,118,119)/t47-,48-,49-,54-,55+,56-,57-,58-,59-,60-,61-,65-,66-,67-,68-/m0/s1

InChI Key

UHQNWDPLPFFABA-LENZRKJMSA-N

Isomeric SMILES

CCC[C@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCCC1=C2C(=CC=C1)C3=CC=CC(=C3O2)CCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCCC1=C2C(=CC=C1)C3=CC=CC(=C3O2)CCC(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)N

Origin of Product

United States

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